

Application Notes: [^{18}F]VM4-037 PET Imaging for Renal Cell Carcinoma

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Compound of Interest

Compound Name: VM4-037

Cat. No.: B611697

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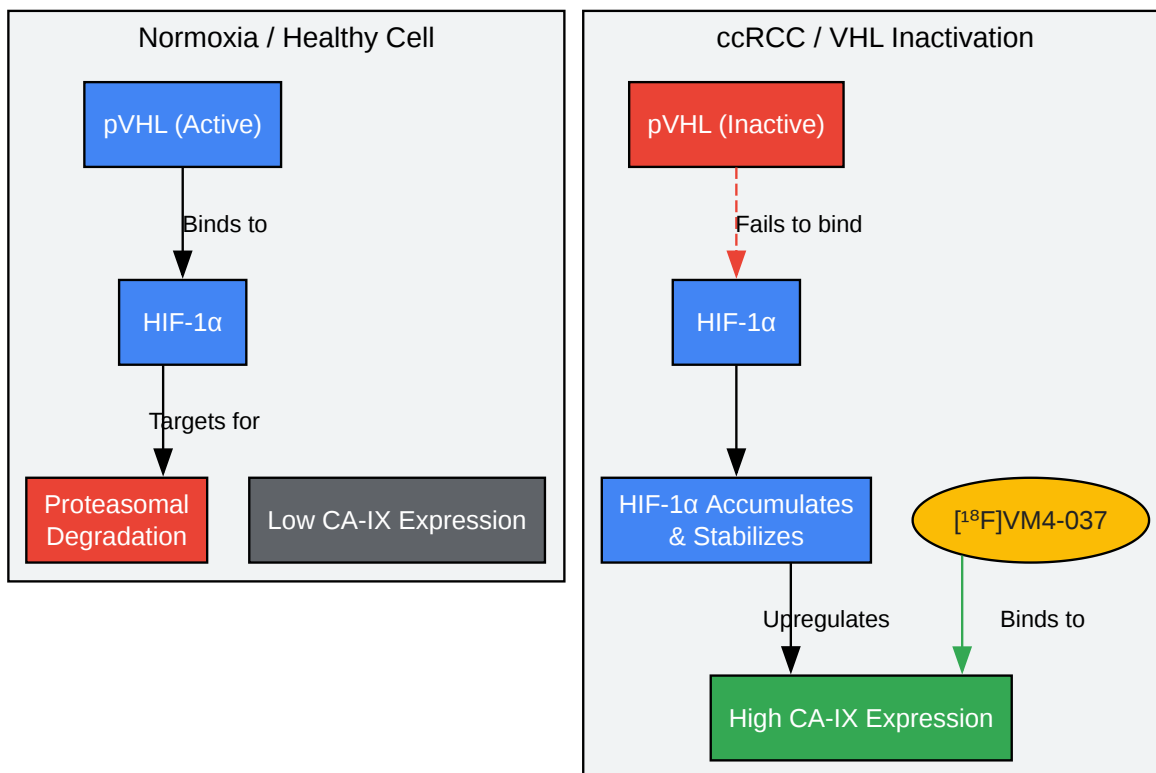
Introduction

[^{18}F]VM4-037 is a small-molecule positron emission tomography (PET) radiotracer designed to target Carbonic Anhydrase IX (CA-IX), a cell surface enzyme.[1][2] In clear cell renal cell carcinoma (ccRCC), the most common type of kidney cancer, the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated.[3][4] This inactivation leads to the stabilization of hypoxia-inducible factors (HIF), which in turn strongly upregulates the expression of CA-IX. [5] Consequently, CA-IX is a highly specific biomarker for ccRCC.

The [^{18}F]VM4-037 tracer binds to the active site of extracellular CA-IX, allowing for non-invasive, whole-body imaging of CA-IX expression. A key advantage of this small molecule is its rapid pharmacokinetics, which permits same-day imaging, a significant improvement over antibody-based imaging agents that can require several days for optimal tumor-to-background ratios. These notes provide a detailed protocol for the use of [^{18}F]VM4-037 in both clinical and preclinical settings for the assessment of ccRCC.

Biological Principle: The VHL/HIF/CA-IX Pathway

In normal, well-oxygenated cells, the VHL protein (pVHL) binds to the alpha subunit of HIF (HIF-1 α), targeting it for degradation. In ccRCC, the loss of functional pVHL prevents this degradation, causing HIF-1 α to accumulate and translocate to the nucleus. There, it activates the transcription of numerous genes, including CA-IX. This constitutive upregulation makes CA-IX an excellent imaging target.



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Caption: VHL/HIF/CA-IX signaling pathway in healthy cells versus ccRCC.

Experimental Protocols

The following protocols are based on published clinical and preclinical studies. Researchers should adapt these protocols to their specific equipment and institutional guidelines.

Overall Experimental Workflow

The general workflow for [^{18}F]VM4-037 PET imaging involves careful subject preparation, administration of the radiotracer, a specific imaging sequence, and subsequent data analysis to quantify tracer uptake.



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Caption: General workflow for $[^{18}\text{F}]\text{VM4-037}$ PET/CT imaging and analysis.

Protocol 1: Human PET/CT Imaging for ccRCC

This protocol is based on a phase II clinical trial.

1. Subject Selection and Preparation:

- Inclusion Criteria: Adults (≥ 18 years) with suspected or confirmed renal masses (≥ 2.5 cm) scheduled for biopsy or surgery.
- Preparation: Subjects should rest for a minimum of 30 minutes prior to injection. Encourage subjects to hydrate well and void immediately before the scan to reduce bladder signal.

2. Radiopharmaceutical Administration:

- Radiotracer: $[^{18}\text{F}]\text{VM4-037}$ is typically produced using an automated synthesis module (e.g., FASTlab).
- Dose: Administer an intravenous (IV) bolus injection of 130-185 MBq (3.5-5.0 mCi).
- Timing: The mean dose should be administered within 5 hours of radiosynthesis.

3. PET/CT Image Acquisition:

- Dynamic Scan:
 - Begin scanning immediately upon injection.
 - Acquire dynamic images over the primary renal lesion for the first 45 minutes.

- A suggested framing protocol is: 4x30s, 8x60s, 10x120s, 3x300s.
- Whole-Body Scan:
 - Perform a whole-body scan starting at 60 minutes post-injection.
 - Acquire data for approximately 2 minutes per bed position.
- CT Scan: A low-dose CT scan (e.g., 120 kV, 60 mAs) should be acquired for attenuation correction and anatomical localization for both the dynamic and whole-body scans.

4. Data Analysis:

- Image Reconstruction: Reconstruct images using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM), applying all standard corrections (attenuation, scatter, randoms, decay).
- Quantification:
 - Draw regions of interest (ROIs) on tumor lesions and normal tissues using the co-registered CT for guidance.
 - Calculate the Standardized Uptake Value (SUV).
 - Perform kinetic analysis on dynamic scan data using the Logan graphical analysis method to determine the Distribution Volume Ratio (DVR), which is indicative of reversible ligand binding.

Protocol 2: Preclinical microPET Imaging

This protocol is adapted from studies using human tumor xenograft models in mice.

1. Animal Model Preparation:

- Cell Lines: Use CA-IX expressing cell lines (e.g., HT29 colorectal adenocarcinoma) and CA-IX negative lines for control.

- Xenograft Model: Subcutaneously inject cells into the flank of immunocompromised mice (e.g., NMRI nu/nu). Allow tumors to grow to a suitable size for imaging.

2. Radiopharmaceutical Administration:

- Dose: Administer an IV bolus injection of approximately 3.7 MBq of [¹⁸F]VM4-037 via the lateral tail vein.

3. microPET Image Acquisition:

- Anesthesia: Anesthetize mice with 2% isoflurane during the procedure.
- Imaging Schedule: Acquire static emission scans (10-15 minutes each) at multiple time points post-injection (p.i.), for example, at 30, 60, 90, and 120 minutes.
- CT Scan: Perform a CT scan for anatomical reference and attenuation correction.

4. Biodistribution Analysis (Ex Vivo):

- At the final imaging time point, euthanize the animals.
- Dissect tumors and major organs (kidney, liver, muscle, blood, etc.).
- Weigh the tissues and measure the radioactivity using a gamma counter.
- Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies of [¹⁸F]VM4-037.

Table 1: Quantitative PET Imaging Data in ccRCC Patients

Parameter	Value	Description
Mean SUV (Primary ccRCC)	3.16	Average tracer uptake in histologically confirmed primary ccRCC lesions.
Mean SUV (Metastatic Lesions)	5.92 (SUVmax)	Maximum tracer uptake in metastatic lesions.
Peak Activity Time (Tumor)	8 minutes p.i.	Time to reach maximum tracer concentration in the tumor, followed by washout.

| Mean DVR (Logan Analysis) | 5.2 ± 2.8 | Distribution Volume Ratio in primary kidney lesions, consistent with reversible binding. |

Note: The evaluation of primary ccRCC lesions is challenging due to very high background uptake in the normal kidney parenchyma (Mean SUV ~35.4).

Table 2: Biodistribution and Dosimetry of [^{18}F]VM4-037 in Healthy Human Volunteers

Organ	Mean SUV (~1 hr p.i.)	Absorbed Dose ($\mu\text{Gy}/\text{MBq}$)
Liver	~35	240 ± 68
Kidneys	~22	273 ± 31
Gallbladder	N/A	63 ± 17
Adrenals	N/A	31 ± 4
Pancreas	N/A	26 ± 3

| Effective Dose ($\mu\text{Sv}/\text{MBq}$) | N/A | 28 ± 1 |

For a typical 370 MBq injection, the total effective dose is approximately 10 ± 0.5 mSv.

Table 3: Preclinical Biodistribution of [^{18}F]VM4-037 in HT29 Tumor-Bearing Mice (2h p.i.)

Organ / Tissue	Uptake (%ID/g)
Kidneys	> 30
Ileum	> 30
Liver	> 1
Bladder	> 1
Stomach	> 1

| Tumor | In the same range as low-uptake organs |

Note: In the preclinical models studied, [^{18}F]VM4-037 did not show specific accumulation in CAIX-expressing tumors compared to background tissues.

Summary and Applications

[^{18}F]VM4-037 is a well-tolerated PET agent that enables same-day imaging of CA-IX expression. While it shows moderate signal in primary ccRCC, its clinical utility for these lesions is limited by extremely high uptake in the surrounding healthy kidney tissue. However, it provides excellent visualization of CA-IX-positive metastatic lesions in areas with low background activity (e.g., bone, lung). Therefore, the primary application for researchers and drug developers is in the non-invasive assessment of CA-IX status in metastatic ccRCC, which can be valuable for patient stratification, disease monitoring, and as a potential companion diagnostic for CA-IX targeted therapies.

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